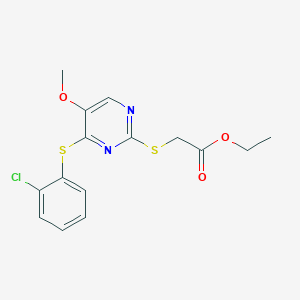![molecular formula C14H12ClIN4OS B3127792 N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea CAS No. 338748-99-5](/img/structure/B3127792.png)
N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea
Descripción general
Descripción
“N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea” is a chemical compound. It appears to contain a thiourea group, which is common in many organic compounds and is known for its role in various biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Crystal Structure and Supramolecular Assembly
The study of crystal structures and their formation into supramolecular assemblies is a prominent application of thiourea derivatives in scientific research. For instance, N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea demonstrates specific dihedral angles and intermolecular hydrogen-bond interactions, leading to infinite supramolecular structures. These features underline the importance of thiourea derivatives in understanding molecular arrangement and intermolecular forces in solid states (Yu‐Jie Ding et al., 2009).
Molecular Interaction and Hydrogen Bonding
Thiourea derivatives exhibit unique hydrogen bonding capabilities, as seen in crystal hydrates like 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate. These compounds form intricate hydrogen bond networks, contributing to the formation of layered structures, which are crucial for designing molecular materials with specific properties (N. Mokhtaruddin et al., 2015).
DNA Microarray Fabrication
In the field of biochemistry and molecular biology, the use of thiourea derivatives for DNA microarray fabrication represents a significant application. The incorporation of oxanine-modified nucleotide units into probe DNA, facilitated by thiourea derivatives, enables efficient target hybridization on amine-functionalized surfaces. This method highlights the potential of thiourea derivatives in advancing DNA-based technologies and research (S. Pack et al., 2007).
Synthesis of Heterocyclic Compounds
Thiourea derivatives are pivotal in synthesizing diverse heterocyclic compounds, which are fundamental in developing pharmaceuticals and agrochemicals. The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles from thiourea derivatives showcases their versatility in creating biologically active molecules with potential therapeutic applications (H. El-Kashef et al., 2010).
Antibacterial Activities
The exploration of thiourea derivatives for their antibacterial properties is a crucial application in medicinal chemistry. Novel N-substituted thiourea derivatives have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Such studies underscore the potential of thiourea derivatives in developing new antimicrobial agents (M. Kalhor et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1E)-1-[[(4-chlorophenyl)methoxyamino]methylidene]-3-(5-iodopyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClIN4OS/c15-11-3-1-10(2-4-11)8-21-19-9-18-14(22)20-13-6-5-12(16)7-17-13/h1-7,9H,8H2,(H2,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFVLBBVNRTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC=NC(=S)NC2=NC=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CON/C=N/C(=S)NC2=NC=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClIN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125208 | |
| Record name | N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338748-99-5 | |
| Record name | N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3127714.png)
![(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3127722.png)
![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127725.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127728.png)



![6-(2-hydroxynaphthalen-1-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3127753.png)
![2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate](/img/structure/B3127760.png)
![2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate](/img/structure/B3127769.png)
![6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxamide](/img/structure/B3127783.png)
![N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B3127788.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine](/img/structure/B3127790.png)